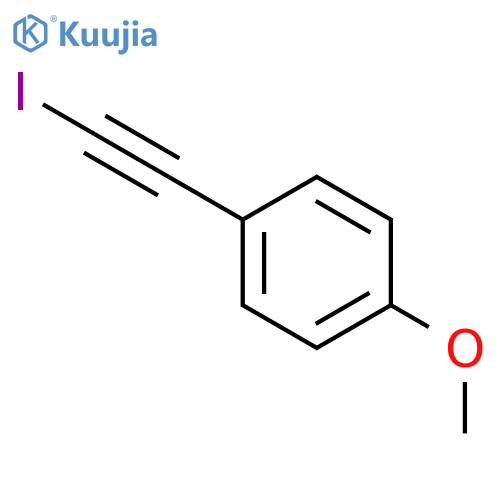

Cas no 61926-37-2 (Benzene, 1-(iodoethynyl)-4-methoxy-)

Benzene, 1-(iodoethynyl)-4-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(iodoethynyl)-4-methoxy-

- 1-(2-iodoethynyl)-4-methoxybenzene

- 4-Methoxy-(2-iodoethynyl)benzene

- 1-(iodoethynyl)-4-methoxybenzene

- 61926-37-2

- SCHEMBL7918386

- DTXSID20462727

-

- インチ: InChI=1S/C9H7IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3

- InChIKey: NMOBFTCTMWINSP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C#CI

計算された属性

- せいみつぶんしりょう: 257.95371

- どういたいしつりょう: 257.95416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 9.23

Benzene, 1-(iodoethynyl)-4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595696-1g |

1-(Iodoethynyl)-4-methoxybenzene |

61926-37-2 | 98% | 1g |

¥1386.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595696-500mg |

1-(Iodoethynyl)-4-methoxybenzene |

61926-37-2 | 98% | 500mg |

¥889.00 | 2024-05-06 |

Benzene, 1-(iodoethynyl)-4-methoxy- 関連文献

-

Dodla S. Rao,Thurpu R. Reddy,Sudhir Kashyap Org. Biomol. Chem. 2018 16 1508

Benzene, 1-(iodoethynyl)-4-methoxy-に関する追加情報

Benzene, 1-(iodoethynyl)-4-methoxy- (CAS No. 61926-37-2): A Comprehensive Overview

Benzene, 1-(iodoethynyl)-4-methoxy- (CAS No. 61926-37-2) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique molecular structure featuring an iodoethynyl group and a methoxy substituent, serves as a versatile intermediate in various chemical reactions. Its applications span across pharmaceuticals, agrochemicals, and advanced materials, making it a subject of interest for researchers and industry professionals alike.

The molecular formula of Benzene, 1-(iodoethynyl)-4-methoxy- is C9H7IO, with a molecular weight of approximately 258.06 g/mol. The presence of the iodoethynyl group (-C≡C-I) introduces reactivity that is highly valuable in cross-coupling reactions, such as Sonogashira and Heck couplings. These reactions are pivotal in the synthesis of complex organic molecules, including bioactive compounds and conjugated polymers. The methoxy group (-OCH3) further enhances the compound's solubility in organic solvents, facilitating its use in diverse synthetic protocols.

In recent years, the demand for Benzene, 1-(iodoethynyl)-4-methoxy- has surged due to its role in the development of organic electronics and photovoltaic materials. Researchers are exploring its potential in creating light-emitting diodes (LEDs) and solar cells, where its ability to form stable conjugated systems is highly advantageous. Additionally, its utility in click chemistry—a popular methodology for rapid molecule assembly—has made it a staple in drug discovery and bioconjugation techniques.

From an industrial perspective, Benzene, 1-(iodoethynyl)-4-methoxy- is synthesized through carefully controlled reactions to ensure high purity and yield. The compound is typically stored under inert conditions to prevent degradation, as the iodoethynyl moiety can be sensitive to light and moisture. Manufacturers often provide technical data sheets (TDS) and material safety data sheets (MSDS) to guide users in handling and storage, ensuring compliance with safety regulations.

The compound's relevance extends to academic research, where it is frequently employed in studies investigating molecular electronics and supramolecular chemistry. Its structural features allow for precise modifications, enabling scientists to tailor its properties for specific applications. For instance, the methoxy group can be further functionalized to introduce additional reactivity or alter the compound's electronic characteristics.

In the context of sustainability and green chemistry, Benzene, 1-(iodoethynyl)-4-methoxy- is being evaluated for its environmental impact. Researchers are developing greener synthetic routes to minimize waste and reduce the use of hazardous reagents. This aligns with the growing emphasis on eco-friendly chemical processes and the adoption of circular economy principles in the chemical industry.

Looking ahead, the compound's potential in nanotechnology and advanced materials is a hot topic. Its ability to form stable bonds with metal surfaces and nanoparticles opens doors to innovations in catalysis and sensing technologies. As the scientific community continues to explore its capabilities, Benzene, 1-(iodoethynyl)-4-methoxy- is poised to play a pivotal role in shaping the future of chemical innovation.

For those seeking to purchase or synthesize Benzene, 1-(iodoethynyl)-4-methoxy-, it is essential to collaborate with reputable suppliers and adhere to best practices in chemical handling. The compound's unique properties and broad applicability make it a valuable asset in both research and industrial settings, driving advancements across multiple disciplines.

61926-37-2 (Benzene, 1-(iodoethynyl)-4-methoxy-) 関連製品

- 896272-83-6(2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)

- 2138079-93-1(N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride)

- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

- 877636-39-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-nitrobenzoate)

- 2416230-84-5(7-Azaspiro[2.5]oct-1-ene;hydrochloride)

- 1806820-54-1(4-Amino-5-(difluoromethyl)-2-methoxy-3-methylpyridine)

- 872848-71-0(2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide)

- 2673369-56-5(rel-(7S,8S)-2-Chloro-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one)

- 850928-69-7(4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(1-phenylethyl)sulfanyl-1,3-oxazole)

- 2137551-67-6(2-chloro-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)